![molecular formula C10H18N2O4 B2567585 1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate CAS No. 1782647-31-7](/img/structure/B2567585.png)
1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate
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Overview
Description
1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate is a synthetic compound . It has a molecular weight of 244.29 g/mol . The IUPAC name for this compound is 1-(tert-butyl) 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O4.ClH/c1-10(2,3)17-9(15)13-6-11(5-12,7-13)8(14)16-4;/h5-7,12H2,1-4H3;1H . Its canonical SMILES structure is CC©©OC(=O)N1CC(C1)(CN)C(=O)OC .Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.29 g/mol . It has a topological polar surface area of 81.9 Ų and a complexity of 316 . It has one hydrogen bond donor and five hydrogen bond acceptors . It has five rotatable bonds . The exact mass and monoisotopic mass of this compound are both 244.14230712 g/mol .Scientific Research Applications
Dipeptide Synthesis
This compound is used in the synthesis of dipeptides. It is a part of a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Precursor to Biologically Active Natural Products
The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B. It has been synthesized with good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .
Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity .
Guanylation of Amines
It is used in the guanylation of amines, a process that is crucial in the synthesis of various organic compounds .
Synthesis of New Heterocyclic Amino Acid Derivatives
The compound is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings. This is achieved through aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .
Preparation of Inhibitor Containing Bicyclic Derivative
The compound is used in the preparation of the inhibitor containing bicyclic derivative and their medical applications .
Safety and Hazards
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-aminoazetidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(14)12-5-10(11,6-12)7(13)15-4/h5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINCCFKDJYPIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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